

Technical Guide: 2-Chloro-1-(3-nitrophenyl)ethanol and Related Compounds

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Compound of Interest

Compound Name: 2-Chloro-1-(3-nitrophenyl)ethanol

Cat. No.: B083682

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Disclaimer: Direct experimental data for **2-Chloro-1-(3-nitrophenyl)ethanol**, including its specific CAS number and comprehensive physicochemical properties, is not readily available in public chemical databases. This suggests the compound is not a common commercial chemical and may not have been extensively studied or characterized. This guide provides an in-depth analysis based on closely related, well-documented compounds and proposes a potential synthetic pathway.

Introduction to Substituted Phenylethanols

Substituted phenylethanol derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of functional groups, such as chloro and nitro moieties, on the phenyl ring and ethanol backbone, dictates the molecule's reactivity and potential applications. This guide focuses on the characteristics of compounds structurally related to **2-Chloro-1-(3-nitrophenyl)ethanol** to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Identification and Properties of Related Compounds

Due to the lack of specific data for **2-Chloro-1-(3-nitrophenyl)ethanol**, this section details the IUPAC names, CAS numbers, and key physicochemical properties of structurally similar compounds. This comparative data is essential for predicting the characteristics of the target molecule.

Table 1: Key Chemical Identifiers of Related Compounds

Compound Name	IUPAC Name	CAS Number
1-(3-Nitrophenyl)ethanol	1-(3-nitrophenyl)ethanol	5400-78-2[1][2][3][4]
2-Chloro-1-phenylethanol	2-chloro-1-phenylethanol	1674-30-2[5]
(S)-2-Chloro-1-phenylethanol	(1S)-2-chloro-1-phenylethanol	70111-05-6[6][7]
(R)-2-Chloro-1-phenylethanol	(1R)-2-chloro-1-phenylethanol	56751-12-3
2-(3-Nitrophenyl)ethanol	2-(3-nitrophenyl)ethanol	52022-77-2[8]
(2-Chloro-3-nitrophenyl)methanol	(2-chloro-3-nitrophenyl)methanol	89639-98-5[9]
2-(4-Chloro-2-nitrophenyl)ethanol	2-(4-chloro-2-nitrophenyl)ethanol	16764-17-3[10]
2-Nitro-1-(3-nitrophenyl)ethanol	2-nitro-1-(3-nitrophenyl)ethanol	18731-45-8

Table 2: Physicochemical Properties of Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1-(3-Nitrophenyl)ethanol	C ₈ H ₉ NO ₃	167.16[4]	60-66	281.3 ± 23.0 at 760 mmHg
2-Chloro-1-phenylethanol	C ₈ H ₉ ClO	156.61[5]	Not Available	Not Available
2-(3-Nitrophenyl)ethanol	C ₈ H ₉ NO ₃	167.16	47-49[8]	141-146 @ 4 Torr[8]
(2-Chloro-3-nitrophenyl)methanol	C ₇ H ₆ ClNO ₃	187.58[9]	Not Available	Not Available
2-(4-Chloro-2-nitrophenyl)ethanol	C ₈ H ₈ ClNO ₃	201.61[10]	Not Available	Not Available
2-Nitro-1-(3-nitrophenyl)ethanol	C ₈ H ₈ N ₂ O ₅	212.16[11]	Not Available	Not Available

Proposed Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

A plausible synthetic route to obtain **2-Chloro-1-(3-nitrophenyl)ethanol** can be extrapolated from established organic chemistry reactions used for similar molecules. A common method would be the reduction of a corresponding ketone precursor, α -chloro-3'-nitroacetophenone.

Experimental Protocol: Synthesis via Ketone Reduction

Step 1: Synthesis of α -Chloro-3'-nitroacetophenone (Precursor)

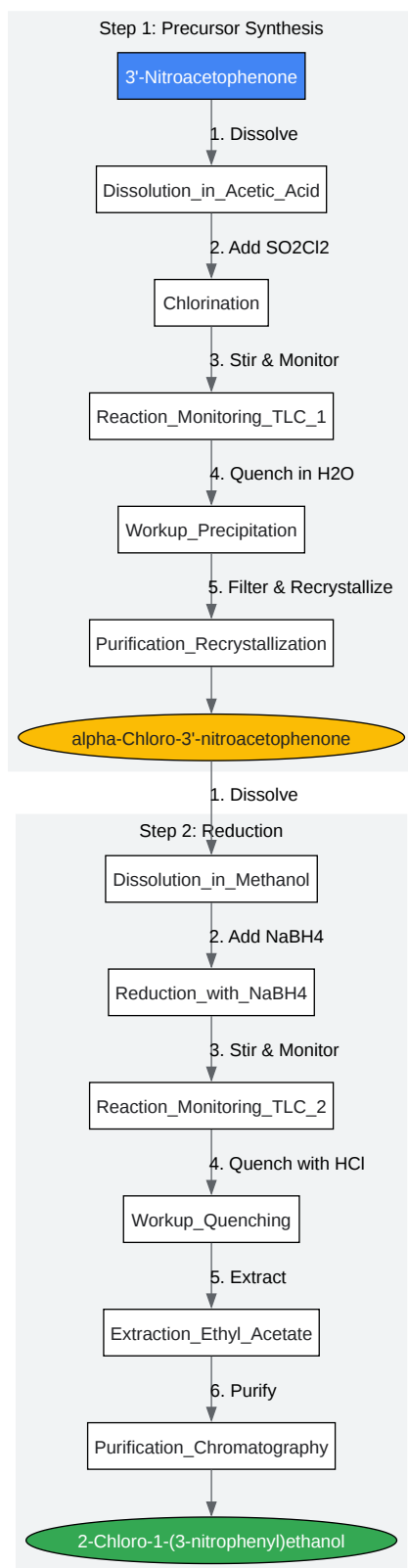
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 mole) in a suitable solvent such as glacial acetic acid.
- **Chlorination:** While stirring, slowly add sulfuryl chloride (SO_2Cl_2) (1.1 moles) to the solution. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 20°C .
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water. The solid product, α -chloro-3'-nitroacetophenone, will precipitate.
- **Purification:** Filter the precipitate, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified precursor.

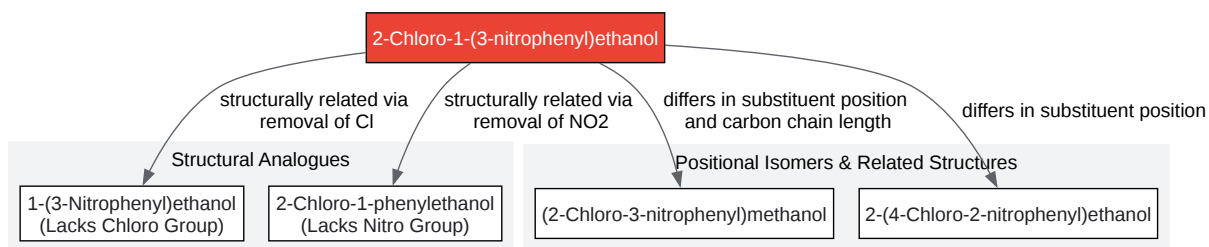
Step 2: Reduction to **2-Chloro-1-(3-nitrophenyl)ethanol**

- **Reaction Setup:** In a round-bottom flask, dissolve the synthesized α -chloro-3'-nitroacetophenone (1 mole) in a suitable solvent, such as methanol or ethanol.
- **Reduction:** Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 moles), portion-wise while stirring. Keep the temperature below 10°C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reduction by TLC.
- **Work-up:** Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH_4 and neutralize the solution.
- **Extraction:** Extract the product with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Diagrams

Proposed Synthesis Workflow





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